(Chloromethyl)dimethylsilane

Catalog No.
S1899766
CAS No.
3144-74-9
M.F
C3H8ClSi
M. Wt
107.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)dimethylsilane

CAS Number

3144-74-9

Product Name

(Chloromethyl)dimethylsilane

Molecular Formula

C3H8ClSi

Molecular Weight

107.63 g/mol

InChI

InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3

InChI Key

PAJFATIYVLZNFC-UHFFFAOYSA-N

SMILES

C[Si](C)CCl

Canonical SMILES

C[Si](C)CCl

The exact mass of the compound Chloromethyl(dimethyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96776. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Chloromethyl)dimethylsilane (CAS 3144-74-9) is a bifunctional organosilicon building block featuring a reactive silicon-hydride (Si-H) bond and a versatile chloromethyl group [1]. Procurement decisions typically hinge on its ability to act as a bridging linker in complex syntheses: the Si-H bond allows for targeted, platinum-catalyzed hydrosilylation across carbon-carbon double bonds, while the chloromethyl group serves as a reliable electrophilic site for subsequent nucleophilic substitution [2]. This dual reactivity makes it an essential precursor for synthesizing functionalized carbosilane dendrimers, customized siloxane polymers, and surface-modifying coupling agents, offering a precise two-step functionalization pathway that mono-functional silanes cannot provide [1].

Substituting (chloromethyl)dimethylsilane with its closest structural analogs fundamentally disrupts established synthetic pathways. Replacing it with (chloromethyl)trimethylsilane (CAS 2344-80-1) removes the critical Si-H bond, completely preventing hydrosilylation and rendering the molecule a dead-end alkylating agent rather than a chain-extending building block [1]. Conversely, utilizing chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) introduces a highly moisture-sensitive Si-Cl bond that reacts violently with ambient water to liberate corrosive hydrogen chloride gas . This shifts the reactivity profile from transition-metal-catalyzed alkene insertion to the direct silylation of heteroatoms. Thus, for processes requiring stable, stepwise macromolecular construction via hydrosilylation followed by SN2 functionalization, CAS 3144-74-9 is strictly non-interchangeable [1].

Dendrimer and Laddersiloxane Functionalization via Selective Hydrosilylation

Unlike (chloromethyl)trimethylsilane, which acts merely as a terminal alkylating agent due to its fully substituted silicon center, (chloromethyl)dimethylsilane possesses a reactive Si-H bond. This enables quantitative, platinum-catalyzed (e.g., Karstedt's catalyst) hydrosilylation of vinyl-terminated scaffolds such as tetravinyl laddersiloxanes and carbosilane dendrimers at mild temperatures (40–54 °C) [1]. The reaction selectively yields the β-addition product while preserving the chloromethyl group for downstream nucleophilic substitution [2].

Evidence DimensionHydrosilylation capability for macromolecular extension
Target Compound DataQuantitative β-addition to vinylsilanes (retains -CH2Cl for subsequent functionalization)
Comparator Or Baseline(Chloromethyl)trimethylsilane (CAS 2344-80-1): 0% hydrosilylation capability (lacks Si-H bond)
Quantified DifferenceEnables multi-step macromolecular growth vs. dead-end terminal capping
ConditionsPt-catalyzed (Karstedt's catalyst) reaction with vinyl-terminated dendrimers/laddersiloxanes at 40–54 °C

Procurement of the Si-H functionalized silane is strictly required for building block applications where the silane must bridge a vinyl substrate and a subsequent nucleophile.

Processability and Moisture Tolerance in Bench-Scale Synthesis

When selecting a chloromethyl-transfer reagent, buyers often compare (chloromethyl)dimethylsilane (CAS 3144-74-9) with chloro(chloromethyl)dimethylsilane (CAS 1719-57-9). The latter contains a highly reactive Si-Cl bond that reacts violently with ambient moisture, liberating corrosive hydrogen chloride gas and forming silanol byproducts . In contrast, the Si-H bond in (chloromethyl)dimethylsilane is significantly more stable to atmospheric moisture, eliminating the need for extreme anhydrous handling protocols during storage, transfer, and pre-reaction formulation .

Evidence DimensionHydrolytic stability during ambient handling
Target Compound DataMoisture-tolerant Si-H bond (stable under standard atmospheric transfer)
Comparator Or BaselineChloro(chloromethyl)dimethylsilane (CAS 1719-57-9): Reacts violently with ambient moisture, liberating HCl
Quantified DifferenceEliminates rapid HCl liberation and silanol degradation during routine handling
ConditionsStandard benchtop handling and reagent transfer in ambient air

Reduces the need for specialized glovebox environments and lowers the risk of batch failure due to accidental moisture exposure.

High-Yield Nucleophilic Substitution at the Chloromethyl Spacer

Following the attachment of (chloromethyl)dimethylsilane to a substrate via hydrosilylation, the pendant chloromethyl group exhibits excellent reactivity toward nucleophiles. The compact dimethyl substitution on the silicon atom minimizes steric hindrance, allowing for high-yield SN2 reactions [1]. For example, reaction with sodium azide (to form click-ready azido groups) or mercapto-substituted amphiphiles achieves near-quantitative conversion [2]. Bulkier analogs, such as those with phenyl substitutions, significantly depress this substitution rate due to steric blocking[1].

Evidence DimensionSteric hindrance for downstream SN2 functionalization
Target Compound DataHigh-yield conversion (e.g., quantitative azidation or thiolation)
Comparator Or BaselineTriphenyl- or bulky alkyl-substituted chloromethylsilanes: Slower reaction rates and lower yields
Quantified DifferenceMaximized SN2 kinetics due to minimal steric bulk of the dimethylsilyl environment
ConditionsNucleophilic substitution (e.g., NaN3 in THF/DMF at 60 °C or mercapto-amphiphiles)

Ensures that downstream functionalization steps proceed to completion without requiring harsh conditions that could degrade the polymer backbone.

Synthesis of Amphiphilic Carbosilane Dendrimers

CAS 3144-74-9 is the ideal building block for extending vinyl-terminated dendrimers. Its Si-H bond allows for clean hydrosilylation, while the retained chloromethyl group provides a reliable site for subsequent thiolation with mercapto-substituted amphiphiles to create water-soluble dendritic structures[1].

Preparation of Azido-Functionalized Laddersiloxanes for Click Chemistry

In advanced materials synthesis, this compound is used to functionalize tetravinyl laddersiloxanes. The quantitative β-addition via hydrosilylation, followed by high-yield nucleophilic substitution with sodium azide, generates azido-laddersiloxanes that are primed for copper-catalyzed Huisgen cycloaddition (CuAAC) [2].

Stepwise Surface Modification and Silane Coupling

For surface engineering, (chloromethyl)dimethylsilane acts as a precise bifunctional linker. The Si-H group can be catalytically anchored to vinyl-functionalized substrates, leaving the sterically unhindered chloromethyl group exposed to capture functional organic nucleophiles, a sequence impossible with dead-end analogs like (chloromethyl)trimethylsilane[1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3144-74-9

Wikipedia

Chloromethyl(dimethyl)silane

General Manufacturing Information

Silane, (chloromethyl)dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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